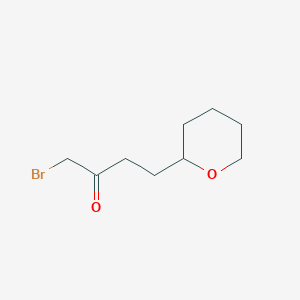

1-Bromo-4-(oxan-2-yl)butan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Bromo-4-(oxan-2-yl)butan-2-one” is a chemical compound with the CAS Number: 1515456-13-9 . It has a molecular weight of 235.12 and its IUPAC name is 1-bromo-4-(tetrahydro-2H-pyran-2-yl)butan-2-one .

Molecular Structure Analysis

The InChI code for “1-Bromo-4-(oxan-2-yl)butan-2-one” is 1S/C9H15BrO2/c10-7-8(11)4-5-9-3-1-2-6-12-9/h9H,1-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications

1-Bromo-4-(oxan-2-yl)butan-2-one serves as a versatile building block in organic synthesis. For instance, it can undergo reduction to its corresponding alcohol, primarily using lithium aluminium hydride. It also reacts with primary amines to yield 5-membered-aza-heterocycles and with activated methylene compounds to form 5-membered-carbocycles, though yields for the latter can be unsatisfactory in one-pot procedures. A stepwise approach, beginning with a Michael addition, may improve outcomes (Westerlund, Gras, & Carlson, 2001).

Chemical Reactivity and Catalysis

The compound's reactivity has been explored in the context of catalysis and synthesis techniques. For example, electrophilic cyclization using N-Iodosuccinimide has been utilized to prepare complex halofurans, demonstrating the compound's utility in synthesizing unsymmetrical iodofurans through a one-pot sonogashira coupling-addition-cyclocondensation process. This highlights its role in facilitating diverse chemical transformations with applications in synthesizing novel organic molecules (Sniady, Morreale, & Dembinski, 2007).

Material Science and Green Chemistry

In the field of materials science, 1-Bromo-4-(oxan-2-yl)butan-2-one's derivatives have been studied for their potential in CO2 capture. A task-specific ionic liquid derived from it demonstrates reversible sequestration of CO2, highlighting its application in environmental chemistry and green technologies. The ionic liquid, capable of being recycled, compares favorably with commercial amine sequestering agents, offering a non-volatile, water-independent solution for CO2 capture (Bates, Mayton, Ntai, & Davis, 2002).

Synthesis of Halogenated Compounds

Furthermore, its utility extends to the synthesis of halogenated compounds, as demonstrated by the bromination of 2-tert-butylpyrene, which yields mono-, di-, tri-, and tetra-bromopyrenes in a regioselective manner. The process, supported by theoretical calculations and experimental methods, underscores the compound's role in organic synthesis, particularly in the selective introduction of bromine atoms into complex organic frameworks (Feng et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-bromo-4-(oxan-2-yl)butan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO2/c10-7-8(11)4-5-9-3-1-2-6-12-9/h9H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBRYHSJEUUFLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CCC(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(oxan-2-yl)butan-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2666139.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2666147.png)

![1-Morpholino-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2666156.png)

![1-[4-(Oxolan-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2666157.png)

![2,4-difluoro-N-{4-[(phenylsulfinyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2666158.png)

![2-(3,4-dimethoxyphenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2666159.png)

![(3R,3aS,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B2666160.png)